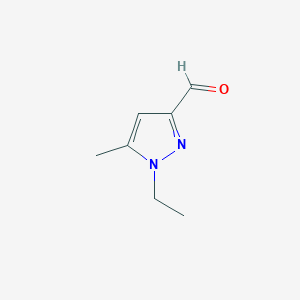
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, 1-Ethyl-5-methyl-1H-pyrazole-3-methanol, and various substituted pyrazoles .
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: It is used in the development of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues, further influencing its biological activity .
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound contains a chloro and phenyl group, which can significantly alter its chemical properties and biological activity.
1-Methyl-1H-pyrazole-5-carboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-7(5-10)8-9/h4-5H,3H2,1-2H3 |
InChI Key |
DIPOIZWHFCXXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
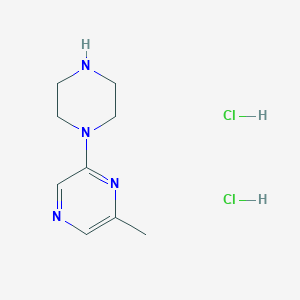
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)
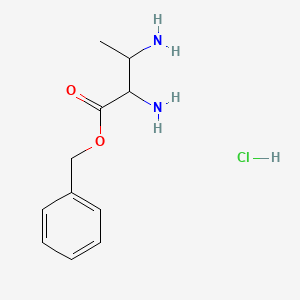
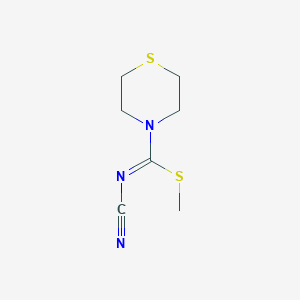
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
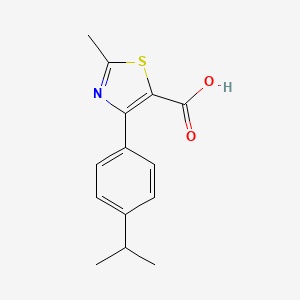
![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)
